molecular formula C10H7NaO5S B13769136 1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt CAS No. 54179-01-0

1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt

Cat. No.: B13769136
CAS No.: 54179-01-0
M. Wt: 262.22 g/mol
InChI Key: JHHXMIZEZYUKLW-UHFFFAOYSA-M
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Description

1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of sulfonic acid and hydroxyl groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature of 20-35°C. Gradual addition of more concentrated oleum and further naphthalene is done alternately. After heating the mixture for several hours, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. .

Scientific Research Applications

1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt can be compared with other similar compounds such as:

    1-Naphthol-4-sulfonic acid sodium salt: Similar in structure but with different hydroxylation patterns.

    Sodium 4-amino-1-naphthalenesulfonate: Contains an amino group instead of hydroxyl groups.

    1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt: An azo compound with additional sulfonic acid groups .

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

54179-01-0

Molecular Formula

C10H7NaO5S

Molecular Weight

262.22 g/mol

IUPAC Name

sodium;4,5-dihydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O5S.Na/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1

InChI Key

JHHXMIZEZYUKLW-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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